molecular formula C5H6ClNO3 B2927086 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one CAS No. 460313-68-2

3-(2-Chloroacetyl)-1,3-oxazolidin-2-one

Cat. No.: B2927086
CAS No.: 460313-68-2
M. Wt: 163.56
InChI Key: MCQHZKRXGGXTBG-UHFFFAOYSA-N
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Description

3-(2-Chloroacetyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both an oxazolidinone ring and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one typically involves the reaction of chloroacetyl chloride with oxazolidinone. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Oxazolidinone+Chloroacetyl chlorideThis compound+HCl\text{Oxazolidinone} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Oxazolidinone+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroacetyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed to form oxazolidinone and chloroacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: The reaction can be carried out using water or aqueous acid or base solutions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Nucleophilic substitution: Substituted oxazolidinones.

    Hydrolysis: Oxazolidinone and chloroacetic acid.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

3-(2-Chloroacetyl)-1,3-oxazolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic compounds.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic applications.

    Industrial Applications: It can be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Oxindole: Another heterocyclic compound with a similar structure but different functional groups.

    Chloroacetyl chloride: A related compound that contains the chloroacetyl group but lacks the oxazolidinone ring.

    Oxazolidinone: The parent compound of 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one, which lacks the chloroacetyl group.

Uniqueness

This compound is unique due to the presence of both the oxazolidinone ring and the chloroacetyl group. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-(2-chloroacetyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO3/c6-3-4(8)7-1-2-10-5(7)9/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQHZKRXGGXTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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